![molecular formula C15H13NS B12570712 1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine CAS No. 204203-93-0](/img/structure/B12570712.png)
1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. It is a derivative of phenothiazine, a well-known compound with a wide range of applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of a cyclopentadiene derivative with a phenothiazine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve electrophilic reagents like halogens or nucleophilic reagents such as amines .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction reactions may yield amines or thiols.
Applications De Recherche Scientifique
1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules and materials. Its unique structure and reactivity make it a valuable intermediate in organic synthesis .
In biology and medicine, derivatives of this compound have shown promise as potential therapeutic agents. They exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with biological targets such as enzymes and receptors makes it a subject of interest for drug discovery and development .
In the industrial sector, this compound and its derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their unique optical and electronic properties make them suitable for applications in optoelectronics and materials science .
Mécanisme D'action
The mechanism of action of 1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its interaction with calmodulin, a calcium-binding protein, has been implicated in its anticancer activity .
The compound’s ability to undergo redox reactions also plays a role in its mechanism of action. By participating in electron transfer processes, this compound can influence cellular redox balance and oxidative stress, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine can be compared with other phenothiazine derivatives, such as phenothiazine itself, chlorpromazine, and fluphenazine. While these compounds share a common phenothiazine core, their structural modifications lead to differences in their chemical properties and applications .
Phenothiazine: The parent compound, widely used as an antipsychotic and in organic synthesis.
Chlorpromazine: A phenothiazine derivative with potent antipsychotic properties, used in the treatment of schizophrenia and other psychiatric disorders.
Fluphenazine: Another antipsychotic phenothiazine derivative, known for its long-acting effects and use in managing chronic psychotic conditions.
This compound stands out due to its unique structure, which includes additional fused rings and a secondary amine.
Propriétés
Numéro CAS |
204203-93-0 |
|---|---|
Formule moléculaire |
C15H13NS |
Poids moléculaire |
239.3 g/mol |
Nom IUPAC |
1,2,3,10-tetrahydrocyclopenta[b]phenothiazine |
InChI |
InChI=1S/C15H13NS/c1-2-7-14-12(6-1)16-13-8-10-4-3-5-11(10)9-15(13)17-14/h1-2,6-9,16H,3-5H2 |
Clé InChI |
BQUKZWZEOKYPJC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(C=C2C1)SC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



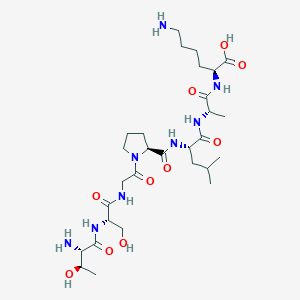

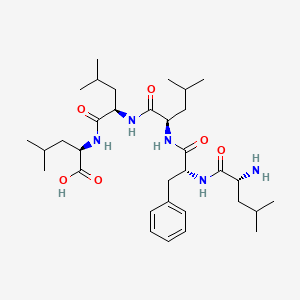
![1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12570654.png)
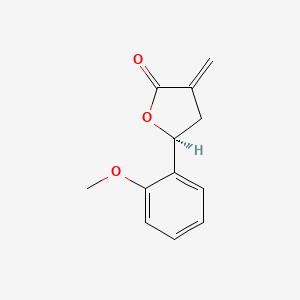

![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
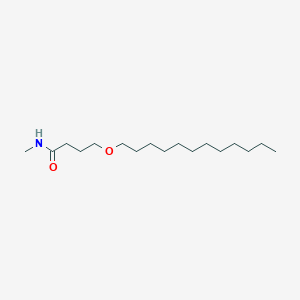


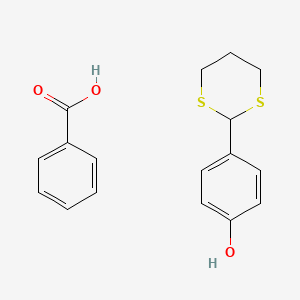

![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
